
2-(4-chlorophénoxy)-2-méthyl-N-(2-(4-méthyl-6-(trifluorométhyl)pyrimidin-2-yl)éthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H19ClF3N3O2 and its molecular weight is 401.81. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les pyrazolines, une classe de composés comprenant notre molécule cible, ont démontré des propriétés antibactériennes . Les chercheurs ont exploré leur potentiel en tant qu'agents contre les infections bactériennes. Enquêter sur les effets antibactériens spécifiques de ce composé pourrait fournir des informations précieuses.
- Les pyrazolines ont également montré une activité antifongique . Comprendre comment notre composé interagit avec les agents pathogènes fongiques pourrait contribuer au développement de nouveaux agents antifongiques.
- Des rapports suggèrent que les pyrazolines présentent des effets antiparasitaires . Enquêter sur leur impact sur les parasites pourrait conduire à de nouvelles stratégies thérapeutiques pour les maladies parasitaires.
- Les pyrazolines ont été associées à une activité anti-inflammatoire . Explorer les mécanismes à l'origine de cet effet pourrait contribuer au développement de médicaments anti-inflammatoires.
- Le stress oxydatif joue un rôle crucial dans diverses maladies. Les pyrazolines, y compris notre composé, ont été étudiées pour leurs propriétés antioxydantes . Il est essentiel de comprendre leur capacité à piéger les radicaux libres et à protéger les cellules contre les dommages oxydatifs.
- L'impact de notre composé sur l'activité de l'acétylcholinestérase (AchE) dans le cerveau des organismes (comme les alevins de poisson) est un domaine d'étude intéressant . L'AchE est essentielle à la fonction nerveuse normale, et les altérations de son activité peuvent affecter le comportement et la survie. Enquêter sur la neurotoxicité peut fournir des informations de sécurité précieuses.
Activité Antibactérienne
Potentiel Antifongique
Propriétés Antiparasitaires
Effets Anti-inflammatoires
Capacité Antioxydante
Évaluation de la Neurotoxicité
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O2/c1-11-10-14(18(20,21)22)25-15(24-11)8-9-23-16(26)17(2,3)27-13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNRPKZXVDHPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)


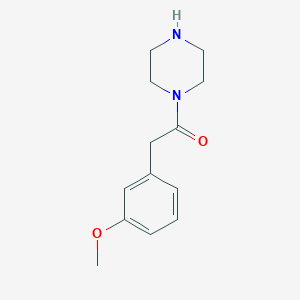
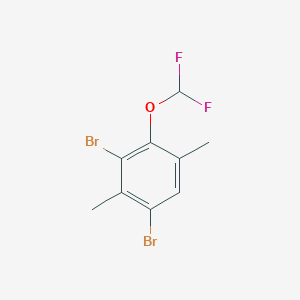
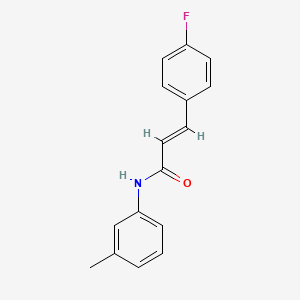
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2430780.png)
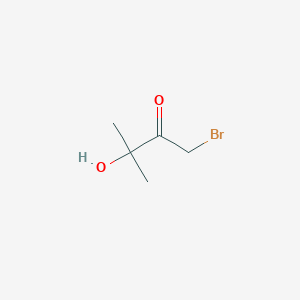
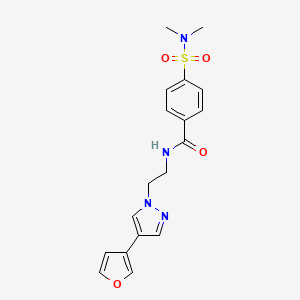

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

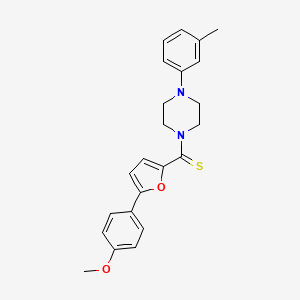
![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
